N-{[1-(4-ethoxyphenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}-2-methoxyacetamide
Description
N-{[1-(4-Ethoxyphenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}-2-methoxyacetamide is a heterocyclic compound featuring a tetrazole ring substituted with a 4-ethoxyphenyl group and a methylene-linked methoxyacetamide moiety.
Properties
IUPAC Name |
N-[[1-(4-ethoxyphenyl)tetrazol-5-yl]methyl]-2-methoxyacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N5O3/c1-3-21-11-6-4-10(5-7-11)18-12(15-16-17-18)8-14-13(19)9-20-2/h4-7H,3,8-9H2,1-2H3,(H,14,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UUVFTMYRLLZTCS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)N2C(=NN=N2)CNC(=O)COC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{[1-(4-ethoxyphenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}-2-methoxyacetamide typically involves the following steps:
Formation of the Tetrazole Ring: The tetrazole ring can be synthesized through the cycloaddition reaction of an azide with a nitrile. For example, 4-ethoxyphenyl azide can react with a suitable nitrile under appropriate conditions to form the tetrazole ring.
Attachment of the Methoxyacetamide Group: The methoxyacetamide group can be introduced through a nucleophilic substitution reaction. This involves the reaction of the tetrazole derivative with a suitable methoxyacetamide precursor, such as 2-methoxyacetyl chloride, in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of efficient catalysts, controlled temperature and pressure conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-{[1-(4-ethoxyphenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}-2-methoxyacetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the methoxyacetamide group can be replaced by other nucleophiles under suitable conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in anhydrous solvents like tetrahydrofuran or ethanol.
Substitution: Various nucleophiles such as amines or thiols; reactions conducted in the presence of a base like triethylamine.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine or alcohol derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs targeting specific biological pathways.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of N-{[1-(4-ethoxyphenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}-2-methoxyacetamide involves its interaction with specific molecular targets and pathways. The tetrazole ring can act as a bioisostere for carboxylic acids, allowing the compound to mimic the biological activity of carboxyl-containing molecules. This can lead to the modulation of enzyme activity, receptor binding, or other cellular processes.
Comparison with Similar Compounds
Structural Analogues with Tetrazole Cores
(a) 2-((1-(4-Ethoxyphenyl)-1H-tetrazol-5-yl)thio)-N-isopropyl-N-phenylacetamide
- Key Differences :
- Linkage : The sulfur atom (thioether) replaces the methylene bridge in the target compound.
- Substituents : N-isopropyl and N-phenyl groups in the acetamide moiety vs. the methoxy group in the target compound.
- Impact : The thioether linkage may enhance lipophilicity but reduce hydrolytic stability compared to the methylene-methoxyacetamide group. The bulky isopropyl/phenyl substituents could hinder membrane permeability .
(b) Benzyl-N-({[(1S)-1-(1H-tetrazol-5-yl)ethyl]carbamoyl}methyl)carbamate (13g-L)
- Key Differences: Substituents: A carbamate-protected glycine residue and a chiral ethyltetrazole group. The target compound’s methoxyacetamide group may confer different target selectivity .
(c) N-Benzyl-2-(N-(3,4-dimethoxyphenethyl)acetamido)-2-(1-(2,4,4-trimethylpentan-2-yl)-1H-tetrazol-5-yl)acetamide (4a)
- Key Differences :
- Tetrazole Substitution : Bulky 2,4,4-trimethylpentan-2-yl group vs. the ethoxyphenyl group.
- Pharmacokinetics : Increased lipophilicity from the branched alkyl group may enhance blood-brain barrier penetration but reduce aqueous solubility compared to the target compound’s ethoxyphenyl-methoxyacetamide structure .
Functional Analogues with Heterocyclic Variations
(a) Triazole Derivatives (e.g., Pesticides in )
- Key Differences :
(b) 1,2,4-Oxadiazole Derivatives ()
- Key Differences: Heterocycle: Oxadiazole vs. tetrazole.
Data Table: Structural and Functional Comparison
Biological Activity
N-{[1-(4-ethoxyphenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}-2-methoxyacetamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. The compound features a tetrazole ring, which is known for its stability and versatility in biological applications. This article reviews the biological activity of this compound, including its synthesis, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Synthesis
The molecular formula of this compound is . The synthesis typically involves several steps:
- Preparation of the Tetrazole Ring : This can be achieved through cyclization reactions using appropriate precursors and azide sources.
- Introduction of Functional Groups : The ethoxyphenyl and methoxy groups are introduced via nucleophilic substitution reactions.
- Final Coupling : The final product is obtained through coupling reactions with acetamide derivatives.
The biological activity of this compound is largely attributed to the tetrazole moiety, which can mimic biologically active molecules. This allows the compound to interact with various molecular targets including enzymes and receptors. The presence of ethoxy and methoxy groups enhances its binding affinity and specificity.
Pharmacological Properties
Recent studies have highlighted several pharmacological properties associated with this compound:
- Xanthine Oxidase Inhibition : Similar tetrazole derivatives have been shown to inhibit xanthine oxidase (XO), an enzyme involved in uric acid production. For instance, a related compound demonstrated an IC50 value of 0.031 μM against XO .
- Antimicrobial Activity : Compounds containing tetrazole rings have been reported to exhibit antimicrobial properties against various pathogens.
Case Studies
- Inhibition Studies : In a study evaluating the structure-activity relationship (SAR) of tetrazole derivatives, compounds similar to this compound showed significant inhibition against XO with enhanced potency due to structural modifications .
- Cell-Based Assays : Research involving cell lines has indicated that compounds with similar structures can modulate signaling pathways related to inflammation and oxidative stress.
Comparative Analysis
| Compound Name | IC50 (μM) | Biological Activity |
|---|---|---|
| This compound | TBD | Potential XO inhibitor |
| Related Tetrazole Derivative | 0.031 | XO Inhibition |
| Other Tetrazole Compounds | Various | Antimicrobial |
Q & A
Q. What in vivo models are suitable for toxicity profiling?
- Rodent studies : Acute toxicity in Wistar rats (LD50 determination) and subchronic dosing (28-day) for organ toxicity .
- Genotoxicity assays : Ames test for mutagenicity and micronucleus assay for chromosomal damage .
- Pharmacokinetics : LC-MS/MS quantifies plasma half-life and bioavailability after oral/IP administration .
Q. Which unexplored targets could explain off-mechanism bioactivity?
- Kinase profiling : Screen against a panel of 100+ kinases (e.g., EGFR, VEGFR) using competitive binding assays .
- Epigenetic targets : Investigate HDAC or DNMT inhibition via enzymatic assays .
- Transcriptomics : RNA-seq of treated cells to identify dysregulated pathways .
Q. How can computational tools improve SAR-driven design?
- QSAR modeling : Train models on IC50 data to predict activity of novel analogs .
- MD simulations : GROMACS simulations assess binding stability over 100-ns trajectories .
- ADMET prediction : SwissADME or pkCSM forecasts bioavailability and toxicity risks .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
